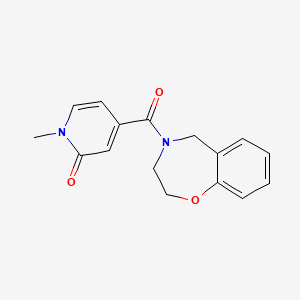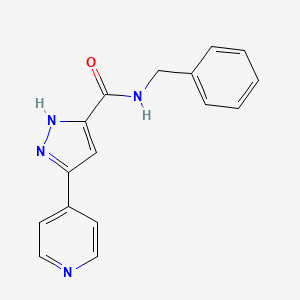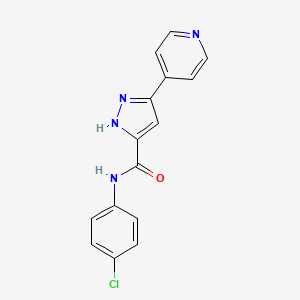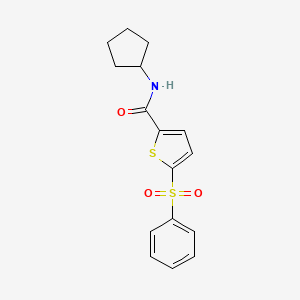methanone](/img/structure/B7548420.png)
[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone, commonly known as MPPM, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrrolidinyl-methanone derivatives, which have been found to exhibit various biological activities. MPPM has been studied for its potential applications in the field of neuroscience, particularly as a tool for investigating the mechanisms of action of certain neurotransmitters.
作用机制
The mechanism of action of MPPM involves its binding to the dopamine transporter protein, which is located on the presynaptic membrane of dopaminergic neurons. This binding prevents the transporter from carrying out its normal function of reuptaking dopamine from the synaptic cleft, resulting in increased dopamine concentration in the synaptic cleft. This increased dopamine concentration leads to enhanced dopaminergic neurotransmission, which has been linked to various physiological and behavioral effects.
Biochemical and Physiological Effects:
MPPM has been found to produce various biochemical and physiological effects, particularly in the central nervous system. These effects include increased dopamine release, increased dopamine receptor activation, and increased dopamine-mediated behaviors. MPPM has also been found to enhance the effects of other dopaminergic drugs, such as cocaine and amphetamine.
实验室实验的优点和局限性
One of the main advantages of using MPPM in lab experiments is its selectivity for the dopamine transporter, which allows for the investigation of the specific role of this transporter in dopaminergic neurotransmission. However, one limitation of using MPPM is its relatively low potency compared to other dopamine transporter inhibitors, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for research on MPPM and its potential applications. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of MPPM. Another area of interest is the investigation of the effects of MPPM on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of MPPM in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and addiction, warrant further investigation.
合成方法
The synthesis of MPPM involves the reaction of 4-methyl-2-pyrimidinylamine with 1-pyrrolidinylmethanone in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the pyrimidine nitrogen on the carbonyl carbon of the pyrrolidinylmethanone. The resulting product is a white crystalline solid with a melting point of around 150°C.
科学研究应用
MPPM has been widely used in scientific research as a tool for investigating the mechanisms of action of certain neurotransmitters, particularly the dopamine system. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, MPPM increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission.
属性
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12-4-7-16-15(17-12)19-10-5-13(6-11-19)14(20)18-8-2-3-9-18/h4,7,13H,2-3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPCDYGBOBEWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7548342.png)



![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)


![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)
![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)

![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)